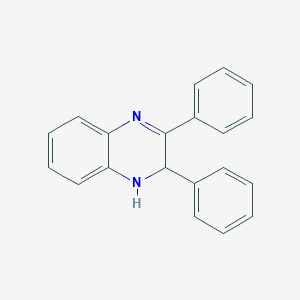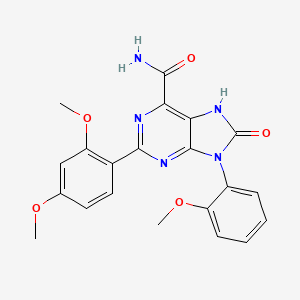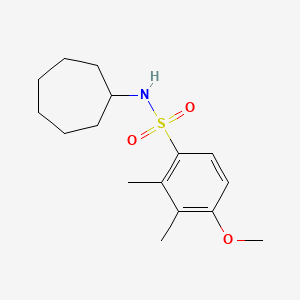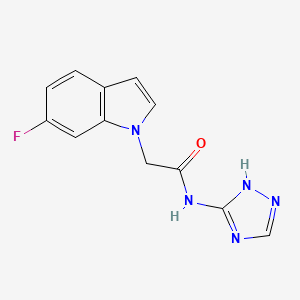
Quinoxaline, 1,2-dihydro-2,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 1,2-dihydro-2,3-diphenyl- is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused benzene and pyrazine ring structure, with two phenyl groups attached at the 2 and 3 positions. Quinoxaline derivatives are known for their diverse biological and pharmacological activities, making them significant in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- can be synthesized through the condensation of ortho-diamines with 1,2-diketones. One common method involves the reaction of benzil with 1,2-diaminobenzene in the presence of a catalyst such as 2-iodoxybenzoic acid (IBX) . The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free conditions are utilized to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated quinoxalines.
科学的研究の応用
Quinoxaline, 1,2-dihydro-2,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent devices.
作用機序
The mechanism of action of quinoxaline, 1,2-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like d-amino acid oxidase (DAAO), leading to various biological effects . The compound’s ability to form charge-transfer complexes also contributes to its diverse pharmacological activities .
類似化合物との比較
- Quinazoline
- Phthalazine
- Cinnoline
Comparison: Quinoxaline, 1,2-dihydro-2,3-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups, which enhance its biological activity and chemical reactivity compared to other quinoxaline derivatives . Its structural isomers, such as quinazoline and phthalazine, differ in the position of nitrogen atoms within the ring system, leading to variations in their chemical properties and applications .
特性
CAS番号 |
5016-08-0 |
|---|---|
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC名 |
2,3-diphenyl-1,2-dihydroquinoxaline |
InChI |
InChI=1S/C20H16N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14,19,21H |
InChIキー |
VKVNOKHOHSQORN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B15105805.png)
![1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-](/img/structure/B15105812.png)
![N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105818.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
![N-{2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15105825.png)

![4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine](/img/structure/B15105834.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15105850.png)

